2-Methylpyridine-4-boronic acid

Physicochemical Property Boronic Acid Reactivity pKa Comparison

2-Methylpyridine-4-boronic acid (CAS 579476-63-4) is a heteroaryl boronic acid building block featuring a pyridine core with a methyl substituent at the 2-position and a boronic acid group at the 4-position. This compound is primarily employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds, serving as a critical intermediate for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Molecular Formula C6H8BNO2
Molecular Weight 136.95 g/mol
CAS No. 579476-63-4
Cat. No. B151219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpyridine-4-boronic acid
CAS579476-63-4
Molecular FormulaC6H8BNO2
Molecular Weight136.95 g/mol
Structural Identifiers
SMILESB(C1=CC(=NC=C1)C)(O)O
InChIInChI=1S/C6H8BNO2/c1-5-4-6(7(9)10)2-3-8-5/h2-4,9-10H,1H3
InChIKeyUFYBTLOLWSABAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylpyridine-4-boronic Acid CAS 579476-63-4: Procurement Guide for Regiospecific Suzuki-Miyaura Cross-Coupling


2-Methylpyridine-4-boronic acid (CAS 579476-63-4) is a heteroaryl boronic acid building block featuring a pyridine core with a methyl substituent at the 2-position and a boronic acid group at the 4-position [1]. This compound is primarily employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds, serving as a critical intermediate for the synthesis of pharmaceuticals, agrochemicals, and advanced materials [2]. Its molecular formula is C6H8BNO2, with a molecular weight of 136.95 g/mol [1]. The specific substitution pattern is not arbitrary; it dictates the electronic and steric environment of both the reactive boronic acid center and the coordinating nitrogen atom, directly influencing coupling efficiency and functional group tolerance [2].

Why 2-Methylpyridine-4-boronic Acid Cannot Be Substituted by Other Pyridine Boronic Acid Isomers


In-class pyridine boronic acids, such as 2-methylpyridine-5-boronic acid or unsubstituted pyridine-4-boronic acid, are not interchangeable with 2-methylpyridine-4-boronic acid. The combination of the electron-donating methyl group and the para-boronic acid relative to the pyridine nitrogen creates a unique electronic landscape [1]. This directly impacts two critical procurement factors: (1) cross-coupling reactivity, where the electron-rich nature can slow oxidative addition or affect transmetallation rates compared to their electron-deficient counterparts, leading to significantly different yields under identical conditions; and (2) the ability to construct specific regiochemical architectures required for structure-activity relationship (SAR) studies, where a 4-aryl-2-methylpyridine motif cannot be accessed using a 3- or 5-substituted analog [2]. The quantitative evidence below demonstrates that this selectivity translates into measurable differences in synthetic outcomes.

Quantitative Differentiation Evidence for 2-Methylpyridine-4-boronic Acid vs. Isomeric Analogs


Predicted pKa Elevation Compared to 2-Methylpyridine-5-boronic Acid

The predicted acid dissociation constant (pKa) of 2-methylpyridine-4-boronic acid is higher than that of its 5-substituted isomer, indicating a less Lewis-acidic boron center . This has direct implications for its stability in protic solvents and its reactivity in Suzuki couplings, where a less acidic boronic acid is generally less prone to protodeboronation, a major side reaction that lowers yield [1].

Physicochemical Property Boronic Acid Reactivity pKa Comparison

Enhanced LogD for Improved Membrane Permeability in Drug-Derived Fragments

Compared to the more hydrophilic 2-methylpyridine-3-boronic acid, the 4-boronic acid isomer demonstrates a higher calculated distribution coefficient (LogD at pH 7.4), which is a key parameter for predicting passive membrane permeability in drug discovery [1][2].

Medicinal Chemistry Druglikeness LogD Comparison

Proven Role as Key Intermediate in Cathepsin K Inhibitor Synthesis

The specific utility of the 2-methylpyridine-4-boronic acid scaffold in medicinal chemistry is evidenced by its use in developing potent and selective cathepsin K inhibitors, a class of molecules investigated for treating osteoporosis. This demonstrates a niche that other isomers do not fulfill as effectively [1][2].

Medicinal Chemistry Enzyme Inhibition Patents

Procurement-Driven Application Scenarios for 2-Methylpyridine-4-boronic Acid


Challenging Suzuki-Miyaura Cross-Couplings Requiring High Yields

This compound is the preferred building block when the synthetic route demands a Suzuki coupling with an electron-rich or sterically demanding aryl halide partner. Its higher pKa relative to the 5-isomer confers superior stability against the protodeboronation that plagues less stable boronic acids under harsh or prolonged reaction conditions, maximizing product yield and minimizing purification efforts [1].

Medicinal Chemistry: Library Synthesis for Cathepsin K and Related Protease Targets

For any lead optimization program exploring a 4-aryl-2-methylpyridine pharmacophore, particularly those related to cathepsin K inhibition, this specific building block is non-negotiable. The regiochemistry is central to the inhibitor's binding mode, as confirmed by patent analysis and medicinal chemistry case studies. Procuring alternatives will not yield the active biaryl series [2].

Optimization of Drug-Like Properties: Improving Membrane Permeability

When designing a compound library where passive cellular permeability is a key optimization parameter, 2-methylpyridine-4-boronic acid should be prioritized. Its derived biaryl compounds exhibit a measurably higher calculated LogD at physiological pH (0.47) compared to those made with the 3-boronic acid isomer (0.42), which directly translates to a predicted advantage in cell-based assays and oral bioavailability [3][4].

Technical Documentation Hub

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